molecular formula C5H3BrClNO B1527623 2-Bromo-3-chloropyridin-4-OL CAS No. 1211525-75-5

2-Bromo-3-chloropyridin-4-OL

Cat. No.: B1527623
CAS No.: 1211525-75-5
M. Wt: 208.44 g/mol
InChI Key: VIUMEVSMHOEWHT-UHFFFAOYSA-N
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Description

2-Bromo-3-chloropyridin-4-ol is a chemical compound with the CAS Number: 1211525-75-5 . It has a molecular weight of 208.44 . The IUPAC name for this compound is 2-bromo-3-chloro-4-pyridinol . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H3BrClNO/c6-5-4(7)3(9)1-2-8-5/h1-2H, (H,8,9) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a solid compound . It is stored in an inert atmosphere at temperatures between 2-8°C . The compound has a molecular weight of 208.44 .

Scientific Research Applications

2-Bromo-3-chloropyridin-4-OL has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a ligand in coordination chemistry. It is also used in the synthesis of other compounds, such as amino acids, peptides, and nucleotides. In addition, it has been used in the synthesis of pharmaceuticals, such as antibiotics, antifungals, and anti-inflammatory drugs.

Mechanism of Action

2-Bromo-3-chloropyridin-4-OL acts as a catalyst in a variety of reactions. In the Knoevenagel reaction, the amine and carbonyl compound react with the aldehyde or ketone in the presence of a base to form an intermediate, which is then converted into the desired product. In the Wittig reaction, the Wittig reagent, which is composed of a phosphonium salt and an alkyl halide, reacts with the carbonyl compound to form an alkylidene intermediate, which is then converted into the desired product. In the Buchwald-Hartwig reaction, an organoborane reacts with an aryl halide to form an arylboron intermediate, which is then converted into the desired product.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and viruses, as well as to have anti-inflammatory and anti-cancer properties. It has also been shown to have antioxidant and anti-apoptotic effects.

Advantages and Limitations for Lab Experiments

2-Bromo-3-chloropyridin-4-OL is a relatively inexpensive and widely available compound, making it suitable for use in laboratory experiments. It is also relatively stable and has a low toxicity profile, making it safe to handle and use in the laboratory. However, due to the complex nature of its synthesis, it can be difficult to obtain pure this compound in the laboratory.

Future Directions

There are a number of potential future directions for the use of 2-Bromo-3-chloropyridin-4-OL in scientific research. It could be used in the development of new pharmaceuticals, such as antibiotics, antifungals, and anti-inflammatory drugs. It could also be used in the development of new materials, such as polymers and nanomaterials. In addition, it could be used in the development of new catalysts for chemical reactions. Finally, it could be used in the development of new diagnostic tools, such as biosensors.

Safety and Hazards

The compound is classified as hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gear, avoiding dust formation, and ensuring adequate ventilation .

Properties

IUPAC Name

2-bromo-3-chloro-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClNO/c6-5-4(7)3(9)1-2-8-5/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIUMEVSMHOEWHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C(C1=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00720857
Record name 2-Bromo-3-chloropyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00720857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211525-75-5
Record name 2-Bromo-3-chloropyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00720857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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